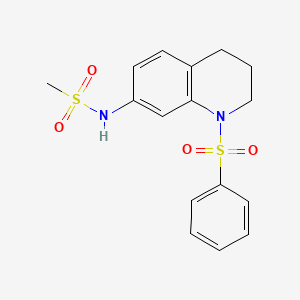

N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide

Description

N-(1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide is a synthetic small molecule featuring a tetrahydroquinoline core substituted at the 1-position with a phenylsulfonyl group and at the 7-position with a methanesulfonamide moiety. The tetrahydroquinoline scaffold is notable for its prevalence in medicinal chemistry due to its conformational rigidity and ability to interact with biological targets such as enzymes and receptors .

Properties

IUPAC Name |

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4S2/c1-23(19,20)17-14-10-9-13-6-5-11-18(16(13)12-14)24(21,22)15-7-3-2-4-8-15/h2-4,7-10,12,17H,5-6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVQBWDYZZVBXMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC2=C(CCCN2S(=O)(=O)C3=CC=CC=C3)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide typically involves the reaction of a quinoline derivative with benzenesulfonyl chloride and methanesulfonamide. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:

Step 1: Quinoline derivative reacts with benzenesulfonyl chloride in the presence of a base to form the intermediate sulfonamide.

Step 2: The intermediate sulfonamide is then reacted with methanesulfonamide to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the quinoline ring system can intercalate with DNA, disrupting its function and leading to cell death in cancer cells .

Comparison with Similar Compounds

Structural Analogs in Patent Literature

The patent journal () discloses tetrahydroquinoline derivatives with modified substituents. Key examples include:

- Example 1: 2-{6-[(1,3-Benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid Structural Differences: Replaces the phenylsulfonyl and methanesulfonamide groups with benzothiazolylamino and thiazolecarboxylic acid moieties. Activity: Pharmacological assays (Tables 1–5 in ) indicate inhibitory activity against kinase targets, with IC₅₀ values in the nanomolar range .

- Example 24: 3-{1-[(Adamantan-1-yl)methyl]-5-methyl-1H-pyrazol-4-yl}-6-{3-[(1,3-benzothiazol-2-yl)amino]-4-methyl-5H,6H,7H,8H-pyrido[2,3-c]pyridazin-8-yl}pyridine-2-carboxylic acid Structural Differences: Incorporates an adamantane group and pyridazine ring, enhancing lipophilicity and target selectivity. Activity: Demonstrated efficacy in cellular apoptosis assays (Example D in ) .

However, the absence of heterocyclic substituents (e.g., benzothiazole) might reduce target specificity.

Agricultural Sulfonamide Derivatives ()

The pesticide glossary lists methanesulfonamide-based agrochemicals:

- Tolylfluanid: 1,1-Dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-(4-methylphenyl)methanesulfonamide Structural Differences: Contains dichloro-fluoro and dimethylamino-sulfonyl groups, unlike the phenylsulfonyl-tetrahydroquinoline core of the target compound. Application: Fungicide with broad-spectrum activity against Botrytis cinerea .

- Dichlofluanid: 1,1-Dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-phenylmethanesulfenamide Structural Differences: Replaces methanesulfonamide with methanesulfenamide, reducing stability in aqueous environments. Application: Used in wood preservation .

Key Insight : While these agrochemicals share sulfonamide/sulfenamide functionalities, their halogenated and alkylated substituents prioritize environmental persistence over therapeutic safety, contrasting with the target compound’s likely design for human use.

Data Table: Structural and Functional Comparison

Research Findings and Limitations

- Synthesis : The target compound’s preparation likely follows routes similar to patent examples (e.g., nucleophilic substitution or coupling reactions) .

- Pharmacological Gaps: No explicit data on the compound’s efficacy, toxicity, or mechanism are available. Inferences are drawn from analogs.

- Structural Advantages: The phenylsulfonyl group may enhance blood-brain barrier penetration compared to non-aromatic sulfonamides .

Biological Activity

N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide is a synthetic compound of significant interest in medicinal chemistry due to its complex structure and potential therapeutic applications. This article focuses on its biological activity, exploring its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core with a phenylsulfonyl group and a methanesulfonamide moiety. This unique structure allows for diverse interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 398.49 g/mol |

| Solubility | Soluble in DMSO and ethanol |

| Melting Point | Not available |

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound possesses significant antimicrobial properties. It has been shown to inhibit the growth of various bacteria and fungi, making it a candidate for further development as an antimicrobial agent .

- Anti-inflammatory Effects : The compound may modulate enzyme activity related to inflammation. Initial findings indicate that it can inhibit pathways involved in inflammatory responses, suggesting its potential use in treating inflammatory diseases.

- Antioxidant Activity : The presence of the sulfonamide group may contribute to antioxidant properties, helping to neutralize free radicals and reduce oxidative stress in cells.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and derivatives:

- Anticancer Properties : A derivative of the compound was evaluated for its ability to inhibit tumor growth in a nude mice xenograft model. Results indicated significant inhibition of tumor growth with low toxicity, highlighting its potential as a treatment for chemo-resistant cancers .

- Mechanistic Insights : A study reported that certain derivatives act as bifunctional agents, exhibiting both tubulin polymerization inhibition and nitric oxide-releasing activities. These actions resulted in anti-angiogenesis effects and apoptosis induction in cancer cell lines .

- Pharmacokinetics : Research on similar compounds demonstrated varying bioavailability levels. For instance, a derivative showed improved oral bioavailability compared to existing treatments for autoimmune diseases, suggesting that modifications to the structure could enhance therapeutic efficacy .

Future Directions

Further research is necessary to elucidate the precise mechanisms by which this compound exerts its biological effects. Key areas for future investigation include:

- Detailed Pharmacological Profiles : Comprehensive studies are needed to characterize the pharmacodynamics and pharmacokinetics of this compound.

- Structure-Activity Relationship (SAR) : Investigating how modifications to the molecular structure affect biological activity can lead to the development of more potent derivatives.

- Clinical Trials : Promising preclinical results warrant further exploration through clinical trials to assess safety and efficacy in humans.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.